4-Bromobutylphosphonic acid
Overview
Description
4-Bromobutylphosphonic acid is an alkyl chain-based PROTAC linker that can be used in the synthesis of PROTACs . It is a non-PEG crosslinker .
Synthesis Analysis
The synthesis of 4-Bromobutylphosphonic acid involves the use of dialkyl or diaryl phosphonate, dichlorophosphine or dichlorophosphine oxide, and phosphonodiamide . The dealkylation of dialkyl phosphonates under acidic conditions or using the McKenna procedure (a two-step reaction that involves bromotrimethylsilane followed by methanolysis) is the most effective method for preparing phosphonic acids .Molecular Structure Analysis
The molecular structure of 4-Bromobutylphosphonic acid contains a total of 18 bonds. There are 8 non-H bonds, 1 multiple bond, 3 rotatable bonds, 1 double bond, 2 hydroxyl groups, and 1 phosphonate . The molecular weight is 217.00 and the formula is C4H10BrO3P .Chemical Reactions Analysis
As a phosphonic acid, 4-Bromobutylphosphonic acid can participate in a variety of chemical reactions. Phosphonic acids are known for their ability to increase the level of bone mineralization through the inhibition of osteoclastic activity and the induction of osteoblastic activity .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Bromobutylphosphonic acid include its molecular weight of 217.00 and its molecular formula of C4H10BrO3P . More specific properties such as mass, color, and volume would require additional experimental data .Scientific Research Applications
Synthesis and Functionalization of Complex Organic Molecules
4-Bromobutylphosphonic acid and related ω-bromoalkylphosphonates have significant applications in the synthesis of complex organic molecules. Their utility stems from being effective building blocks, particularly in the synthesis of new KuQuinone phosphonate esters. These compounds, especially those bearing phosphonic acid terminal groups, show high affinity with metal-oxides, making them promising candidates for biomedical and photo(electro)chemical applications (Forchetta et al., 2021).
Synthesis of Bisphosphonic Acid and Metal Hybrids
Bis-(4-bromophenyl)-ether, a compound related to 4-bromobutylphosphonic acid, has been used to prepare various phosphonic acid derivatives. These derivatives are instrumental in synthesizing new metal bisphosphonates. The study of these compounds extends to understanding their crystal structures and potential applications in areas like material science and chemistry (Gómez-Alcántara et al., 2004).
Development of Polymeric Electrolyte Membranes
Fluorinated poly(aryl ether) containing a 4-bromophenyl pendant group, closely related to 4-bromobutylphosphonic acid, demonstrates significant potential in the development of polymeric electrolyte membranes. These membranes exhibit excellent thermal, oxidative, and dimensional stability, low methanol permeability, and reasonable proton conductivity. Such properties make them suitable for applications in fuel cells (Liu et al., 2006).
Synthesis of Heterocyclic Compounds
4-Bromobutylphosphonic acid has been used in the synthesis of heterocyclic compounds, notably phosphonic and phosphinic esters. These substances, when heated in the presence of phosphoric acid, react to form derivatives of 1,2-oxaphosphorinane and 1,4,2-dioxaphosphorinane 2-oxides, illustrating its versatility in organic synthesis (Arbuzov & Yarmukhametova, 1960).
Creation of Hybrid Organic-Inorganic Materials
4-(Bromomethylbenzyl) phosphonic acids esters, a category which includes compounds like 4-bromobutylphosphonic acid, have been explored for their potential in creating mixed metal-phosphonate materials. These materials are characterized by a layered structure and are anticipated to offer better thermal stability and larger porosity, making them applicable in various industrial and scientific fields (Moreau et al., 2002).
Future Directions
properties
IUPAC Name |
4-bromobutylphosphonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10BrO3P/c5-3-1-2-4-9(6,7)8/h1-4H2,(H2,6,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXFARGAYPHUQQL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCBr)CP(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10BrO3P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromobutylphosphonic acid | |
CAS RN |
1190-14-3 | |
Record name | (4-Bromobutyl)phosphonic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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